molecular formula C24H23ClN2O5 B11576650 3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(2-methoxyethyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(2-methoxyethyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B11576650
M. Wt: 454.9 g/mol
InChI Key: COQVDNSAJLFNEG-FMQUCBEESA-N
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Description

3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method provides N-substituted pyrroles under mild reaction conditions with good yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Paal-Knorr synthesis for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Additionally, the purification process would be streamlined using techniques such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects. The compound’s structure allows it to fit into enzyme active sites, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Properties

Molecular Formula

C24H23ClN2O5

Molecular Weight

454.9 g/mol

IUPAC Name

(4'Z)-4'-[(4-chlorophenyl)-hydroxymethylidene]-1'-(2-methoxyethyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C24H23ClN2O5/c1-3-12-26-18-7-5-4-6-17(18)24(23(26)31)19(20(28)15-8-10-16(25)11-9-15)21(29)22(30)27(24)13-14-32-2/h4-11,28H,3,12-14H2,1-2H3/b20-19+

InChI Key

COQVDNSAJLFNEG-FMQUCBEESA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C(=O)N3CCOC

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C(=O)N3CCOC

Origin of Product

United States

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